Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a brominated quinoline derivative with the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol . This compound is known for its wide range of applications in medicinal and industrial chemistry due to its unique properties. It is a colorless solid that is soluble in water and polar organic solvents, with a melting point of 80-82 °C.
Vorbereitungsmethoden
The synthesis of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate typically involves the reaction of 4-hydroxyquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a ketone or reduced to an alkyl group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate has several scientific research applications:
Photolabile Protecting Group: It is used as a photolabile protecting group for carboxylic acids, with significant sensitivity to multiphoton excitation.
Antibacterial Activity: Derivatives of this compound have shown promising antibacterial activity against various bacterial strains.
Antiviral Activity: It has been evaluated for its anti-Hepatitis B virus activities, showing potential as an antiviral agent.
Anticoccidial Activities: It has been tested for effectiveness against Eimeria tenella in chickens, showing significant anticoccidial activities.
Antioxidative/Prooxidative Effects: Research has explored its effects on free-radical-initiated peroxidation, suggesting both antioxidative and prooxidative roles.
Anticancer Assessment: Derivatives have been studied for their cytotoxic activities against various cancer cell lines, showing potential as anticancer agents.
Antimicrobial Agents: It has been evaluated for its antimicrobial activity against various bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. For example, as a photolabile protecting group, it undergoes photolysis upon exposure to light, releasing the protected carboxylic acid. Its antibacterial and antiviral activities are likely due to its ability to interfere with essential biological processes in microorganisms, such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: This compound has a similar structure but with the bromine atom at the 6-position instead of the 7-position.
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate: This compound has a chlorine atom instead of a bromine atom at the 7-position.
Ethyl 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylate: This compound has a trifluoromethyl group at the 7-position instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in medicinal and industrial chemistry.
Biologische Aktivität
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (CAS No. 179943-57-8) is a brominated quinoline derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications in various fields, supported by relevant research findings and case studies.
- Molecular Formula : C₁₂H₁₀BrNO₃
- Molecular Weight : 296.12 g/mol
- IUPAC Name : Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate
- Canonical SMILES : CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br
The biological activity of this compound is attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism likely involves interference with bacterial DNA replication and protein synthesis, leading to cell death .
- Antiviral Activity : Studies have indicated potential efficacy against the Hepatitis B virus, suggesting that it may disrupt viral replication processes.
- Anticoccidial Activity : this compound has shown effectiveness against Eimeria tenella, a parasite affecting poultry, indicating its potential use in veterinary medicine .
- Antioxidative/Prooxidative Effects : Research indicates that the compound may act as both an antioxidant and a prooxidant depending on the cellular environment, influencing oxidative stress pathways.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Bacillus subtilis | 10 |
Salmonella typhi | 25 |
These values indicate a promising antibacterial profile, particularly against Bacillus subtilis and Staphylococcus aureus .
Case Studies
-
Antiviral Evaluation :
A study conducted on the antiviral properties of this compound demonstrated its ability to inhibit Hepatitis B virus replication in vitro. The compound was tested at various concentrations, showing significant viral load reduction at lower doses, which suggests a potentially effective treatment option for viral infections . -
Cytotoxicity Assessment :
In vitro tests on human cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects, with IC50 values ranging from 5 to 15 µM across different cell types, indicating its potential as an anticancer therapeutic agent .
Comparative Analysis with Related Compounds
This compound can be compared to other similar compounds to highlight its unique biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Bromine at position 6 | Different antibacterial profile |
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Chlorine instead of bromine | Varying reactivity and selectivity |
Ethyl 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylate | Trifluoromethyl group at position 7 | Enhanced lipophilicity affecting absorption |
This comparative analysis underscores the significance of bromine substitution in enhancing the compound's biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBKTAITAHHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939286 | |
Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179943-57-8 | |
Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.